molecular formula C22H19ClN6O2S B611995 Varlitinib CAS No. 845272-21-1

Varlitinib

Cat. No.: B611995
CAS No.: 845272-21-1
M. Wt: 466.9 g/mol
InChI Key: UWXSAYUXVSFDBQ-CYBMUJFWSA-N
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Description

  • Mechanism of Action

    Varlitinib is a potent, small-molecule, pan-HER inhibitor that has demonstrated significant anti-tumor activity in various types of cancers . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

    Target of Action

    This compound primarily targets the Epidermal Growth Factor Receptors (EGFR) , specifically HER1, HER2, and HER4 . These receptors are often overexpressed in tumors, and their overexpression is predictive of poor prognosis in cancer patients .

    Mode of Action

    This compound acts as an orally active, reversible, enzymatic and cellular inhibitor of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . It binds to these receptors and prevents their phosphorylation and activation . This inhibition disrupts the downstream signaling pathways that are typically involved in cell proliferation, differentiation, migration, and survival .

    Biochemical Pathways

    This compound’s inhibition of EGFR leads to the disruption of several downstream signaling pathways. These include the Ras/Raf/MAPK and PI3K/Akt pathways , which control cell proliferation, differentiation, migration, and survival . The inhibition of these pathways by this compound can lead to apoptosis, or programmed cell death .

    Pharmacokinetics

    The pharmacokinetics of this compound involves dose-dependent plasma exposure . The recommended phase II dose of this compound with paclitaxel is 300 mg twice daily intermittently dosed . , indicating that it has a minimal impact on the bioavailability of other drugs.

    Result of Action

    This compound’s action results in reduced cell viability and induced cell apoptosis in most cancer cell lines . It also inhibits HER signaling, leading to the inhibition of migration, invasion, and formation of cancerous cells . In addition, this compound has shown significant suppression of tumor growth in preclinical models .

    Biochemical Analysis

    Biochemical Properties

    Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . It interacts with these enzymes, inhibiting their activity and thus disrupting the biochemical reactions they catalyze .

    Cellular Effects

    This compound has been shown to reduce cell viability and induce cell apoptosis in most TNBC cell lines . It inhibits cell proliferation and enhances cell death via the suppression of Akt and Erk1/2 activity . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    This compound exerts its effects at the molecular level by inhibiting the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . This inhibition disrupts the downstream signaling pathways of these receptors, leading to changes in gene expression and ultimately resulting in cell death .

    Temporal Effects in Laboratory Settings

    Over time, this compound treatment has been observed to cause a shift in the proteome of oral cancer cells . This shift includes the downregulation of five proteins and the upregulation of one protein . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .

    Dosage Effects in Animal Models

    In animal models, this compound has been shown to significantly suppress tumor growth after oral administration for 15 days without noticeable toxicity . The effects of this compound were dose-dependent, with tumor stasis observed at a dosage of 50 mg/kg BID and tumor regression observed at a dosage of 100 mg/kg BID .

    Metabolic Pathways

    This compound treatment influences the urea cycle followed by beta-alanine metabolism and glutamate metabolism . It interacts with enzymes and cofactors involved in these metabolic pathways, potentially affecting metabolic flux or metabolite levels .

    Transport and Distribution

    Given its molecular mechanism of action, it is likely that it is transported to the sites of its target enzymes, ErbB-2 and EGFR .

    Subcellular Localization

    As a tyrosine kinase inhibitor, it is likely localized to the cell membrane where its target enzymes, ErbB-2 and EGFR, are located .

    Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is limited, but it likely involves optimization of the synthetic route for efficient and cost-effective production.

  • Chemical Reactions Analysis

      Reactions Undergone: Varlitinib is a pan-EGFR inhibitor.

      Common Reagents and Conditions: Detailed information on specific reagents and conditions for this compound synthesis is proprietary. it’s essential to consider factors like protecting groups, catalysts, and reaction temperatures.

      Major Products: The primary product of this compound synthesis is this compound itself.

  • Scientific Research Applications

  • Comparison with Similar Compounds

      Uniqueness: Varlitinib’s dual inhibition of ErbB-2 and EGFR sets it apart.

      Similar Compounds: While I don’t have a comprehensive list, other EGFR inhibitors include Gefitinib, Erlotinib, and Osimertinib.

    Properties

    IUPAC Name

    4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWXSAYUXVSFDBQ-CYBMUJFWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H19ClN6O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501025597
    Record name N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501025597
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    466.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR. The compound possesses improved physiochemical properties relative to compounds directed at these targets currently in clinical development, and provides superior exposure and equivalent or greater efficacy in animal models of human cancer. Currently, there is no single drug on the market that selectively inhibits both ErbB-2 and EGFR. Varlitinib, which concurrently inhibits the molecular targets of the drugs Herceptin(R) (ErbB-2) and Erbitux(R) (EGFR), may provide enhanced efficacy in the treatment of cancer patients.
    Record name Varlitinib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB05944
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    845272-21-1
    Record name Varlitinib [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845272211
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Varlitinib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB05944
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501025597
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N4-[3-chloro-4-(thiazol-2-ylmethoxy)phenyl]-N6-[(4R)-4-methyl-4, 5-dihydrooxazol-2-yl]quinazoline-4, 6-diamine monohydrate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
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    Record name VARLITINIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846Y8197W1
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